6,8-DIETHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
Overview
Description
Diethyl 5-amino-7-(2,4-dichlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as amino, dichlorophenyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DIETHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Fusing the Thiazole and Pyridine Rings: The thiazole ring is then fused with a pyridine ring through a condensation reaction. This step often requires the use of a strong acid catalyst and elevated temperatures.
Introduction of Functional Groups: The introduction of the amino, dichlorophenyl, and ester groups is achieved through a series of substitution and esterification reactions. These reactions typically involve the use of reagents such as amines, chlorinated aromatic compounds, and alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, and advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-amino-7-(2,4-dichlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitro group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Diethyl 5-amino-7-(2,4-dichlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 6,8-DIETHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and dichlorophenyl groups allows for specific binding interactions, while the thiazole and pyridine rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets involved can vary based on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
Diethyl 5-amino-7-(2,4-dichlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can be compared to other thiazolopyridine derivatives, such as:
Diethyl 5-amino-7-phenyl-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate: This compound lacks the dichlorophenyl group, which may result in different biological activities and reactivity.
Diethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate: The presence of a single chlorine atom may alter the compound’s electronic properties and interactions with molecular targets.
Diethyl 5-amino-7-(2,4-dimethylphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate: The substitution of methyl groups for chlorine atoms can significantly impact the compound’s hydrophobicity and binding affinity.
The uniqueness of 6,8-DIETHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
diethyl 5-amino-7-(2,4-dichlorophenyl)-2-methyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O5S/c1-4-28-19(26)14-13(11-7-6-10(21)8-12(11)22)15(20(27)29-5-2)18-24(16(14)23)17(25)9(3)30-18/h6-9,13H,4-5,23H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCVVZOMUWLFFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C(SC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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